6-[(benzylcarbamoyl)methyl]-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide
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Overview
Description
6-[(benzylcarbamoyl)methyl]-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various functional groups attached. Thiazolopyrimidines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(benzylcarbamoyl)methyl]-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-[(benzylcarbamoyl)methyl]-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce thiols or amines, and substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-[(benzylcarbamoyl)methyl]-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with viral replication.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Pyrimidine: A six-membered ring containing two nitrogen atoms.
Thiazolopyrimidine: A fused ring system combining thiazole and pyrimidine.
Uniqueness
6-[(benzylcarbamoyl)methyl]-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide is unique due to its specific functional groups and structural features, which contribute to its distinct biological activities. Its ability to interact with multiple molecular targets and pathways makes it a promising candidate for further research and development in various fields.
Properties
IUPAC Name |
6-[2-(benzylamino)-2-oxoethyl]-7-oxo-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S/c16-14(22)12-11-13(24-19-12)15(23)20(8-18-11)7-10(21)17-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,16,22)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGQIWCXGLWIPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SN=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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